![molecular formula C22H18N2O3S B4014748 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-2-naphthylacetamide](/img/structure/B4014748.png)
2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-2-naphthylacetamide
Description
The compound of interest belongs to a category of organic compounds that feature a combination of pyrrolidinyl and naphthyl moieties, often associated with significant biological activity. Compounds with similar structures have been synthesized and analyzed for their potential applications in medicinal chemistry, highlighting the importance of understanding their synthesis, structure, and properties.
Synthesis Analysis
Synthesis of related compounds typically involves condensation reactions, cyclization processes, and functional group transformations. For example, the synthesis of pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives starting from naphthyl cyanoacetamide showcases the diversity of heterocyclic compounds that can be synthesized from naphthyl-based precursors (Fadda et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds within this class can be analyzed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods provide insights into the arrangement of atoms and the presence of specific functional groups, crucial for understanding the compound's chemical behavior (Fadda et al., 2015).
properties
IUPAC Name |
2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-naphthalen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c25-20(23-17-11-10-15-6-4-5-7-16(15)12-17)14-28-19-13-21(26)24(22(19)27)18-8-2-1-3-9-18/h1-12,19H,13-14H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJXHYKPZICAFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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